1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol
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Overview
Description
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features both an aromatic ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylbenzaldehyde and pyrrole.
Reaction: A Grignard reaction is often employed, where 4-isopropylbenzaldehyde reacts with a pyrrole Grignard reagent.
Conditions: The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be hydrogenated under high pressure.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products
Oxidation: 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanone.
Reduction: 1-(4-Isopropylcyclohexyl)-1-(1H-pyrrol-2-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)methanol: Similar structure but with a methanol group.
Uniqueness
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-8-13(9-7-12)15(3,17)14-5-4-10-16-14/h4-11,16-17H,1-3H3 |
InChI Key |
AGNFHQZNAYSDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C2=CC=CN2)O |
Origin of Product |
United States |
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